molecular formula C18H18N2O4 B4980284 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)oxamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)oxamide

Cat. No.: B4980284
M. Wt: 326.3 g/mol
InChI Key: JHSUGGVVTBERGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dimethylphenyl)oxamide: is an organic compound that belongs to the class of oxamides It is characterized by the presence of a benzodioxole ring and a dimethylphenyl group attached to the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dimethylphenyl)oxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2,3-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dimethylphenyl)oxamide can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the oxamide group into amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or dimethylphenyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dimethylphenyl)oxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dimethylphenyl)oxamide is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dimethylphenyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,4-dimethylphenyl)oxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(3,4-dimethylphenyl)oxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,5-dimethylphenyl)oxamide

Comparison: Compared to its analogs, N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dimethylphenyl)oxamide exhibits unique properties due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the benzodioxole ring also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-4-3-5-14(12(11)2)20-18(22)17(21)19-9-13-6-7-15-16(8-13)24-10-23-15/h3-8H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSUGGVVTBERGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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